Methyl 2-(hydroxymethyl)acrylate

Catalog No.
S763118
CAS No.
15484-46-5
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(hydroxymethyl)acrylate

CAS Number

15484-46-5

Product Name

Methyl 2-(hydroxymethyl)acrylate

IUPAC Name

methyl 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3

InChI Key

RFUCOAQWQVDBEU-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)CO

Canonical SMILES

COC(=O)C(=C)CO

Synthesis and characterization:

Methyl 2-(hydroxymethyl)acrylate, also known as methyl methacrylate (MMA) hydroxymethyl ester, is a small organic molecule with the formula C₅H₈O₃. It can be synthesized through various methods, including the reaction of methacrylic acid with methanol in the presence of an acid catalyst [].

Polymerization studies:

MMA hydroxymethyl ester has been investigated for its ability to undergo polymerization, a process where individual molecules (monomers) link together to form a larger molecule (polymer). Studies have shown that this molecule can readily participate in both free radical and controlled radical polymerization reactions, leading to the formation of well-defined polymers with diverse functionalities [].

Biomedical applications:

Research suggests that MMA hydroxymethyl ester possesses properties that make it potentially valuable in the field of biomedicine. Its ability to degrade under specific environmental conditions (biodegradability) and its compatibility with certain biological systems have sparked interest in its use for developing drug delivery systems, biocompatible materials, and tissue engineering applications [, ].

Origin and Significance:

MHA is a synthetic compound, not readily found in nature. It holds significance in scientific research for two primary reasons:

  • Monomer for Polymer Synthesis

    MHA acts as a monomer, a building block for the creation of polymers. When polymerized, MHA can participate in the formation of various functional polymers with potential applications in adhesives, coatings, and biomaterials [1].

  • Antifungal Properties

    Studies suggest MHA exhibits antifungal activity against filamentous fungi like Aspergillus and Penicillium [2]. However, the exact mechanism of this antifungal action remains unclear and requires further investigation.


Molecular Structure Analysis

MHA possesses a unique structure with several key features:

  • Acrylate Functional Group

    It contains an acrylate functional group (CH₂=CH-C=O), responsible for its reactivity in polymerization reactions [1]. The double bond (C=C) allows for the formation of covalent linkages with other molecules during polymerization.

  • Ester Group

    The presence of an ester group (C-O-C=O) contributes to its polarity and influences its solubility and reactivity [1].

  • Hydroxyl Group

    The hydroxyl group (OH) provides a site for potential chemical modifications and can participate in hydrogen bonding with other molecules.

Notable Aspects:

The combination of the acrylate and hydroxyl groups creates a bifunctional molecule, allowing MHA to participate in various reactions and potentially interact with different functional groups in other molecules.


Chemical Reactions Analysis

Synthesis:

The synthesis of MHA can be achieved through the reaction of methyl cinnamate (a cinnamon-derived ester) with hydroxymethyl chloride [2].

Balanced Chemical Equation:

C6H5CH=CHCOOMe + CH₂OHCl → C5H7O3 + HCl

(Methyl cinnamate) (Hydroxymethyl chloride) (MHA) (Hydrochloric acid)

Polymerization:

MHA readily undergoes polymerization reactions, forming various polymers depending on the reaction conditions and co-monomers used [1]. The specific reaction pathway and product details require further study based on the chosen polymerization method.

Decomposition:

MHA can decompose under high temperatures or in the presence of strong acids or bases. The exact decomposition products depend on the reaction conditions and may include volatile organic compounds, carbon dioxide, and water.

Other Relevant Reactions:

MHA has been shown to act as a catalyst for the reaction between phosphites and acid chlorides to form acid derivatives, useful in polyester and other polymer production [2]. More research is needed to fully elucidate the mechanism of this catalytic activity.


Physical And Chemical Properties Analysis

  • Formula: C₅H₈O₃
  • Molecular Weight: 116.12 g/mol [1]
  • Physical State: Colorless liquid [1]
  • Boiling Point: 71-72 °C (2 Torr) [1]
  • Density: 1.129 g/cm³ [1]
  • Flash Point: 90 °C [1] (Safety data sheet information from chemical suppliers may vary)
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane [1]. Solubility in water is not well documented but likely limited due to the presence of both hydrophobic and hydrophilic groups in the molecule.
  • Stability: MHA is relatively stable at room temperature but can polymerize or decompose under high temperatures or in the presence of strong acids or bases [1].

Data Source:

Antifungal Activity:

The exact mechanism by which MHA exerts its antifungal activity remains unclear. While studies suggest it inhibits the growth of certain fungi, further research is needed to determine the specific cellular targets or pathways involved [2].

MHA can pose some safety hazards:

  • Flammability: MHA has a flash point of 90 °C, indicating flammability. Proper handling and storage precautions are necessary to avoid fire hazards [1].
  • Skin and Eye Irritation: MHA may cause skin and eye irritation upon contact. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential while handling this compound [1].

Methyl 2-(hydroxymethyl)acrylate is reactive due to its double bond and hydroxyl group. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Polymerization: Can undergo radical polymerization, making it useful in producing polymers with enhanced properties.
  • Baylis-Hillman Reaction: This compound can participate in the Baylis-Hillman reaction, a method for forming β-hydroxy carbonyl compounds from acrylates and aldehydes or ketones in the presence of a catalyst .

While specific biological activities of methyl 2-(hydroxymethyl)acrylate are not extensively documented, compounds with similar structures often exhibit antimicrobial properties and can act as intermediates in the synthesis of biologically active molecules. The presence of the hydroxymethyl group may enhance interactions with biological targets, potentially leading to pharmacological applications.

Several methods are available for synthesizing methyl 2-(hydroxymethyl)acrylate:

  • Baylis-Hillman Reaction: This method involves reacting methyl acrylate with formaldehyde in the presence of a catalyst like diazabicyclo[2.2.2]octane at room temperature over several days .
  • Microwave-Assisted Synthesis: A more efficient approach involves using microwave reactors, significantly increasing reaction rates (up to 3000 times faster than conventional methods) by applying heat and pressure during the reaction .
  • Phosphine-Catalyzed Reactions: Another method includes using triphenyl phosphine as a catalyst to facilitate the reaction between formaldehyde and methyl acrylate .

Methyl 2-(hydroxymethyl)acrylate has diverse applications:

  • Monomer for Polymers: It is used as a monomer in copolymerization processes to create materials with specific properties.
  • Chemical Intermediates: Serves as a precursor for various chemical syntheses in pharmaceuticals and agrochemicals.
  • Coatings and Adhesives: Utilized in formulating coatings and adhesives due to its reactivity and ability to form durable bonds.

Interaction studies involving methyl 2-(hydroxymethyl)acrylate focus primarily on its reactivity with other functional groups. Its hydroxyl group allows it to engage in hydrogen bonding, which can affect its solubility and interaction with biological systems. Additionally, studies may explore its compatibility with various solvents and other monomers used in polymer formulations.

Methyl 2-(hydroxymethyl)acrylate shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Methyl AcrylateCH2_2=C(COOCH3_3)Simpler structure; lacks hydroxymethyl group
Hydroxyethyl AcrylateCH2_2=C(COOCH2_2CH3_3)Contains an ethylene glycol moiety; more polar
Glycidyl MethacrylateCH2_2=C(COOCH3_3)OContains an epoxy group; used for cross-linking
2-Hydroxypropyl MethacrylateCH2_2=C(COOCH(CH3_3)OH)Contains a propanol moiety; enhances water solubility

Methyl 2-(hydroxymethyl)acrylate is unique due to its combination of both acrylate functionality and a hydroxymethyl group, providing enhanced reactivity and potential for diverse applications in polymer chemistry compared to these similar compounds.

Traditional Synthetic Approaches

Acid-Catalyzed Esterification of Methacrylic Acid with Methanol

The esterification of methacrylic acid with methanol represents one of the most common routes to methyl methacrylate derivatives. For the synthesis of methyl 2-(hydroxymethyl)acrylate, this process typically serves as the first step before hydroxymethylation. Research by Ran et al. demonstrates that this reaction can be effectively catalyzed by NKC-9 resin, a cation-exchange resin with sulfonate groups, in a stainless stirred batch reactor.

The reaction kinetics are influenced by several key parameters:

  • Catalyst loading
  • Initial molar ratio of reactants
  • Temperature
  • Pressure

A kinetic model based on the Langmuir–Hinshelwood mechanism has been developed for this reaction, wherein methacrylic acid and methanol are considered to be uniformly adsorbed on the catalyst surface. This model provides important insights for process optimization.

Alternative catalysts such as heteropolyacids (H₃PW₁₂O₄₀ or H₃MoW₁₂O₄₀) have also demonstrated effectiveness for this reaction. Studies by Witczak et al. have shown that when using these catalysts at concentrations between 14.4 and 57.7 mol/m³, at temperatures from 316 to 333 K, and with initial molar ratios of reactants from 3 to 10, the kinetic equations developed have a non-elementary form, and the order of the reaction is a fraction.

Table 1: Comparison of Catalysts for Methacrylic Acid Esterification

CatalystOperating Temperature (K)Catalyst ConcentrationReaction OrderAdvantages
NKC-9 resin298-3535-10% w/wPseudo-first orderReusable, high conversion
H₃PW₁₂O₄₀316-33314.4-57.7 mol/m³FractionalHigh activity, water-tolerant
H₃MoW₁₂O₄₀316-33314.4-57.7 mol/m³FractionalHigh selectivity

Hydroxymethylation of Ethyl Acrylate with Formaldehyde in Basic Conditions

The hydroxymethylation of alkyl acrylates with formaldehyde represents a direct route to 2-(hydroxymethyl)acrylates. This approach typically employs DABCO (1,4-diazabicyclo-[2.2.2]-octane) as a catalyst. According to the patent literature, the reaction involves mixing an alkyl acrylate (preferably methyl or ethyl acrylate) with paraformaldehyde and DABCO, followed by stirring at room temperature for approximately 5-10 days.

The product mixture typically consists of:

  • 45-60% by weight alkyl alpha-(hydroxymethyl) acrylate
  • 30-45% of various ether compounds
  • 2-8% of polymeric material consisting of higher ethers and/or vinyl polymers

Purification methods include:

  • Water extraction followed by re-extraction with ether, yielding the product in about 85% purity
  • Fractional vacuum distillation to achieve approximately 98% purity

The overall yield based on the limiting reagent generally ranges from 30-40%.

An alternative approach involves the dropwise addition of an aqueous formaldehyde solution to a reaction system containing acrylate and DABCO. This method can provide better control over the reaction and potentially higher yields.

Catalytic and Alternative Synthetic Routes

Triphenyl Phosphine-Mediated Reactions with Bromoacetic Esters

Triphenylphosphine (PPh₃) serves as an important catalyst in various synthetic routes to methyl 2-(hydroxymethyl)acrylate. One method involves mixing triphenylphosphine with a catalyst and solvent, followed by the dropwise addition of 2-methyl bromoacetate to the reaction mixture. Triphenylphosphine's effectiveness as a catalyst stems from its properties as a versatile organophosphorus compound widely used in organic synthesis.

An alternative approach involves the conversion of methyl 2-(bromomethyl)acrylate to methyl 2-(hydroxymethyl)acrylate. The bromination can be achieved by reacting methyl 2-(hydroxymethyl)acrylate with N-bromosuccinimide in the presence of dimethyl sulfide. According to reported procedures, this involves:

  • Adding N-bromosuccinimide (5.17 g, 26.8 mmoles) in dichloromethane (40 ml) to dimethyl sulphide (4 ml) in dichloromethane (50 ml) dropwise at 0°C
  • Adding methyl 3-hydroxy-2-methylidene-propanoate (3.15 g, 31.50 mmoles) in dichloromethane (40 ml)
  • Leaving the reaction for 24 hours at room temperature
  • Processing with aqueous sodium chloride and ice, followed by extraction with diethyl ether

This method yields approximately 89% of methyl 2-(bromomethyl)acrylate, which can then be converted to the target hydroxymethyl derivative.

Enzymatic and Green Chemistry Methods for Hydroxymethyl Group Introduction

Recent advances in green chemistry have led to the development of enzymatic methods for hydroxymethylation. One promising approach involves the chemoenzymatic hydroxymethylation of carboxylic acids through a tandem stereodivergent biocatalytic aldol reaction and chemical decarboxylation.

This strategy comprises:

  • A stereoselective aldol addition of 2-oxoacids to methanal catalyzed by two enantiocomplementary 2-oxoacid aldolases
  • Oxidative decarboxylation
  • Esterification

This method offers significant advantages:

  • High enantioselectivity (94-99% ee for S-configuration compounds, 88-95% ee for R-enantiomers)
  • Good yields (69-80% for S-configuration, 57-88% for R-enantiomers)
  • Compatibility with high substrate concentrations (0.1-1.0 M)
  • Environmentally friendly conditions

This approach represents a versatile alternative route to chiral 2-substituted 3-hydroxycarboxylic esters, including derivatives of methyl 2-(hydroxymethyl)acrylate.

Industrial-Scale Manufacturing Considerations

Process Optimization for Yield and Purity

Industrial production of methyl 2-(hydroxymethyl)acrylate requires careful optimization to achieve high yields and purity. A process for producing high-purity hydroxyalkyl (meth)acrylates has been developed that achieves purity levels greater than 98%. This process involves:

  • Feeding (meth)acrylic acid into a reaction vessel
  • Feeding alkylene oxide into the vessel at a specific rate (0.12 to 1.23 moles of alkylene oxide per mole of (meth)acrylic acid per hour)
  • Maintaining a reaction temperature during alkylene oxide addition in the range of 50-69°C
  • Cooling the reactor contents to a temperature at least 5°C lower than the initial reaction temperature when at least 35 wt% of the total alkylene oxide has been added
  • Purifying the product via distillation

Another approach for optimizing methyl methacrylate and methacrylic acid synthesis involves the combined condensation and esterification of methyl propionate and propionic acid with formaldehyde and methanol. This process employs a silica-supported boron-phosphorus-oxide catalyst promoted by oxides of tungsten and zirconium.

Table 2: Process Parameters for Optimized Methyl 2-(hydroxymethyl)acrylate Production

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature50-69°CIncreased temperature accelerates reaction but may promote side reactionsHigher temperatures reduce purity
Alkylene oxide feed rate0.12-1.23 mol/mol/hHigher rates increase productivity but may reduce selectivityLower rates generally improve purity
Cooling timingAfter 35% additionPrevents runaway reactionsReduces byproduct formation
Catalyst concentration0.5-2% w/wHigher concentrations increase rateMay promote side reactions at high concentrations

Kinetic Studies of Bulk and Solution Polymerization

The radical polymerization kinetics of methyl 2-(hydroxymethyl)acrylate exhibit distinct characteristics compared to conventional acrylate monomers due to the presence of the pendant hydroxymethyl group [19]. In bulk polymerization conditions, methyl 2-(hydroxymethyl)acrylate demonstrates comparable propagation behavior to other hydroxyfunctional acrylates, with propagation rate constants following typical acrylate family behavior [4]. The presence of the hydroxymethyl substituent introduces hydrogen bonding interactions that significantly influence the polymerization kinetics [7].

Solution polymerization studies have revealed that solvent selection profoundly impacts the polymerization rate and molecular weight development [19] [7]. In polar protic solvents such as ethanol-water mixtures, enhanced polymerization rates are observed compared to non-polar solvents like toluene [7]. This acceleration is attributed to hydrogen bonding stabilization of the propagating radical species by the solvent environment [42].

Polymerization ConditionTemperature (°C)Conversion (%)Time (hours)Molecular Weight (g/mol)
Bulk polymerization6585-901215,000-25,000
Solution polymerization (ethyl acetate)6019-23128,000-12,000
Polar solvent system50-7085-956-820,000-35,000

The kinetic analysis demonstrates that the propagation rate coefficient for methyl 2-(hydroxymethyl)acrylate follows the general acrylate trend with an activation energy of approximately 17-18 kilojoules per mole [41] [43]. The frequency factor is influenced by the hydrogen bonding capability of the hydroxymethyl group, resulting in slightly reduced reactivity compared to methyl acrylate [44].

Autoacceleration Phenomena and Molecular Weight Control

Autoacceleration effects, commonly known as the Trommsdorff effect, occur during the polymerization of methyl 2-(hydroxymethyl)acrylate when the system approaches vitrification [12]. The onset of autoacceleration is observed at conversions ranging from 40-60 percent, depending on the reaction temperature and initial monomer concentration [12] [1].

The gel effect in methyl 2-(hydroxymethyl)acrylate polymerization is characterized by a sudden acceleration in polymerization rate accompanied by a significant increase in molecular weight [12]. This phenomenon results from the reduced termination rate due to increased viscosity, while propagation continues at a relatively unimpeded rate [1]. The presence of hydroxymethyl groups enhances intermolecular hydrogen bonding, contributing to earlier onset of diffusion limitations compared to non-functional acrylates [37].

Molecular weight control during polymerization can be achieved through several approaches. Chain transfer agents effectively reduce molecular weight and broaden the molecular weight distribution [5] [6]. The use of controlled amounts of multifunctional crosslinking agents allows for precise control over the degree of crosslinking while maintaining processability [37].

Conversion Range (%)Rate Enhancement FactorMolecular Weight Increase (%)Viscosity Change
0-401.0BaselineNormal
40-602.5-3.5150-200Moderate increase
60-805.0-8.0300-500Significant increase
80-9510.0-15.0500-800Gelation onset

Controlled Radical Polymerization Techniques

Atom Transfer Radical Polymerization in Soluble Systems

Atom Transfer Radical Polymerization of methyl 2-(hydroxymethyl)acrylate presents unique challenges due to the polar nature of the hydroxymethyl functional group [15] [16]. Successful polymerization requires careful selection of catalyst systems and reaction conditions to accommodate the increased polarity and hydrogen bonding capability of the monomer [15].

The most effective catalyst systems for methyl 2-(hydroxymethyl)acrylate Atom Transfer Radical Polymerization utilize copper-based complexes with nitrogen-containing ligands [3] [16]. Nickel bromide complexes with triphenylphosphine have demonstrated excellent control over molecular weight distribution, achieving polydispersity indices between 1.1 and 1.4 [3]. The polymerization temperature typically ranges from 50 to 85 degrees Celsius to maintain adequate reaction rates while preserving the living character [15] [3].

Solvent selection proves critical for successful Atom Transfer Radical Polymerization of hydroxyfunctional monomers [15] [16]. Mixed solvent systems consisting of methyl ethyl ketone and alcohols provide optimal solubility for both the copper catalyst complex and the growing polymer chains [15]. The alcohol component facilitates hydrogen bonding interactions that stabilize the system and prevent precipitation [16].

Catalyst SystemTemperature (°C)Solvent SystemPolydispersityConversion (%)
Copper bromide/bipyridyl50-60Methyl ethyl ketone/1-propanol1.2-1.385-92
Nickel bromide/triphenylphosphine85Bulk/toluene1.1-1.475-85
Copper chloride/Me6TREN70-80Dimethylacetamide1.15-1.2588-95

Reversible Addition Fragmentation Chain Transfer Dispersion Polymerization in Non-Polar Media

Reversible Addition Fragmentation Chain Transfer dispersion polymerization of methyl 2-(hydroxymethyl)acrylate in non-polar media requires specialized approaches due to the inherent polarity of the hydroxymethyl group [22] [25]. The process involves using hydrophobic macromolecular chain transfer agents to stabilize the growing polymer particles in hydrocarbon solvents [25] [26].

Effective dispersion polymerization utilizes poly(stearyl methacrylate) or poly(lauryl methacrylate) as stabilizing macromolecular chain transfer agents [22] [26]. These amphiphilic block copolymers form in situ during polymerization, providing colloidal stability to the resulting nanoparticles [25]. The polymerization typically occurs in solvents such as n-dodecane or n-tetradecane at temperatures around 90 degrees Celsius [22] [26].

The morphology of the resulting particles depends on the degree of polymerization targeted for the core-forming block and the overall solids concentration [22] [29]. Higher degrees of polymerization and increased solids content favor the formation of higher-order morphologies such as worms and vesicles [26] [29]. The unique hydrogen bonding capability of the hydroxymethyl groups influences the phase behavior and can lead to different morphological outcomes compared to non-functional acrylates [22].

Stabilizer TypeSolventTemperature (°C)Particle Size (nm)Morphology
Poly(lauryl methacrylate)n-dodecane90100-200Spheres
Poly(stearyl methacrylate)n-tetradecane90150-300Spheres/Worms
Poly(2-ethylhexyl acrylate)Isododecane80-90100-300Spheres

Cyclopolymerization and Crosslinking Pathways

Intramolecular Cyclization Mechanisms

The cyclopolymerization behavior of methyl 2-(hydroxymethyl)acrylate involves intramolecular cyclization reactions between the growing polymer radical and pendant functional groups [30] [32]. The hydroxymethyl substituent can participate in cyclization reactions, although the specific mechanisms differ from those observed with vinyl-substituted acrylates [30] [19].

Intramolecular cyclization occurs through a monocyclization-bicyclization mechanism where the growing radical end attacks the hydroxymethyl group of a penultimate or nearby monomer unit [30] [32]. The rate of cyclization relative to intermolecular propagation depends on the local concentration of reactive groups and the conformational flexibility of the polymer chain [31] [30].

The cyclization tendency of methyl 2-(hydroxymethyl)acrylate is influenced by the solution concentration and temperature [30] [32]. Lower monomer concentrations favor intramolecular cyclization over intermolecular propagation, leading to reduced residual functional group content in the final polymer [32] [19]. The cyclization rate constant relative to propagation has been estimated to be in the range of 0.1 to 5.0 per molar, depending on the specific reaction conditions [30] [32].

Monomer Concentration (mol/L)Cyclization Efficiency (%)Residual Functionality (%)Temperature Effect
0.1-0.575-8515-25Moderate
0.5-1.060-7525-40Significant
1.0-2.040-6040-60High
2.0+20-4060-80Dominant

Esterification-Driven Network Formation in Hydrogels

The formation of crosslinked networks from methyl 2-(hydroxymethyl)acrylate proceeds through esterification reactions involving the pendant hydroxymethyl groups [37] [38]. These crosslinking reactions can occur during polymerization or as post-polymerization modifications, leading to the formation of hydrogel networks with tunable properties [36] [38].

Esterification-driven crosslinking involves the reaction between hydroxymethyl groups and ester functionalities, either within the same polymer chain or between different chains [46] [37]. This transesterification process is facilitated by elevated temperatures and can be catalyzed by acidic or basic conditions [39] [37]. The degree of crosslinking directly correlates with the mechanical properties and swelling behavior of the resulting hydrogels [38] [36].

The network formation kinetics follow second-order behavior with respect to the concentration of reactive hydroxymethyl groups [37] [38]. Higher crosslinker functionality leads to more rapid network formation but may result in incomplete conversion due to vitrification effects [37]. The glass transition temperature of the crosslinked network increases with crosslinking density, affecting the final conversion achievable [37].

Crosslinker TypeFunctionalityConversion Range (%)Network Tg (°C)Gel Content (%)
Diacrylate270-8385-10585-92
Triacrylate365-8095-11588-95
Tetraacrylate460-75105-12590-97
Penta/hexaacrylate5-645-65115-13592-98

Binary Copolymer Systems

Binary copolymer systems involving methyl 2-(hydroxymethyl)acrylate demonstrate distinctive reactivity patterns that reflect the unique structural characteristics of this alpha-substituted acrylate monomer. The presence of the hydroxymethyl group at the alpha position significantly influences both the electronic and steric environment around the vinyl group, leading to altered reactivity compared to conventional acrylates and methacrylates [1] [2].

Styrene-Methyl 2-(Hydroxymethyl)acrylate (MHA) Reactivity Ratios

The copolymerization of styrene with methyl 2-(hydroxymethyl)acrylate represents a fundamental binary system that exemplifies the interaction between aromatic vinyl monomers and alpha-substituted acrylates. Based on analogous studies with structurally similar monomers, the reactivity ratios for styrene-MHA copolymerization can be estimated through comparative analysis with related systems [1] [3].

Experimental studies on styrene copolymerization with various hydroxyl-containing monomers provide valuable insights into the expected behavior of the styrene-MHA system. The styrene-2-hydroxyethyl acrylate system, studied using TEMPO-mediated polymerization at 125°C, yields reactivity ratios of r(styrene) = 0.28 and r(hydroxyethyl acrylate) = 0.43 [4]. These values indicate a strong tendency toward alternating copolymerization, with the product r1 × r2 = 0.120, significantly less than unity [4].

For the styrene-MHA system, the reactivity ratios are expected to fall within a similar range, with r(styrene) likely between 0.25-0.35 and r(MHA) between 0.35-0.50, based on structural analogies and electronic effects [1] [2]. The alpha-hydroxymethyl substitution in MHA introduces additional steric hindrance compared to conventional acrylates, which would decrease the reactivity of MHA radicals toward styrene addition [5].

The determination of these reactivity ratios requires careful consideration of the polymerization conditions. Temperature effects are particularly important, as higher temperatures can influence the relative reactivity of the monomers. Studies using in-situ NMR techniques at 60°C for styrene-methyl methacrylate copolymerization demonstrate the precision achievable in reactivity ratio determination, with r(styrene) = 0.697 ± 0.010 and r(methyl methacrylate) = 0.491 ± 0.007 [1].

The Q and e values for MHA can be estimated based on copolymerization data with styrene. For methyl alpha-(phenoxymethyl)acrylate, a structurally related alpha-substituted acrylate, Q = 1.20 and e = 0.87 were determined through copolymerization with styrene [2]. For MHA, similar Q and e values are anticipated, with Q likely in the range of 1.0-1.3 and e around 0.7-0.9, reflecting the electron-withdrawing nature of the ester group combined with the hydroxymethyl substituent [2].

Solvent effects play a crucial role in styrene-MHA copolymerization due to the hydrogen bonding capability of the hydroxyl group. Studies on 2-hydroxyethyl acrylate copolymerization demonstrate that polar solvents can significantly alter reactivity ratios through hydrogen bonding interactions [6]. In polar solvents such as dimethylformamide, the relative reactivity of hydroxyl-containing monomers tends to decrease due to solvation effects, while non-polar solvents like xylene can enhance their reactivity [6].

The kinetic chain length and molecular weight control in styrene-MHA copolymerization are influenced by the alpha-substitution pattern. Alpha-substituted acrylates often exhibit unique propagation kinetics due to steric effects and the possibility of intramolecular interactions [7]. The presence of the hydroxymethyl group may lead to reduced propagation rates compared to conventional acrylates, resulting in lower molecular weights under similar conditions [5].

Copolymerization with Methyl Methacrylate and Hydroxyethyl Acrylate

The copolymerization of methyl 2-(hydroxymethyl)acrylate with methyl methacrylate and hydroxyethyl acrylate represents important binary systems that showcase the versatility of MHA in functional copolymer synthesis. These systems demonstrate different reactivity patterns and offer unique opportunities for tailoring copolymer properties through composition control [8] [9].

Methyl Methacrylate-MHA Copolymerization

The copolymerization of methyl methacrylate (MMA) with methyl 2-(hydroxymethyl)acrylate involves the interaction between a conventional methacrylate and an alpha-substituted acrylate. This system presents interesting kinetic challenges due to the different substitution patterns and electronic environments of the two monomers [10].

Reactivity ratios for MMA-MHA copolymerization can be estimated from analogous systems. The MMA-2-hydroxyethyl acrylate system, studied using nickel-mediated polymerization at 70°C, yields r(MMA) = 0.62 ± 0.04 and r(HEA) = 0.74 ± 0.03 [8]. For the MMA-MHA system, similar values are expected, with r(MMA) likely around 0.60-0.70 and r(MHA) between 0.65-0.80, reflecting the slightly different electronic and steric effects of the hydroxymethyl substitution [8].

The copolymerization behavior shows a tendency toward alternating incorporation, with r1 × r2 ≈ 0.45, indicating moderate alternating character [8]. This behavior is advantageous for creating copolymers with uniform distribution of functional groups along the polymer chain, which is particularly important for applications requiring consistent hydroxyl functionality [9].

Controlled radical polymerization techniques, such as RAFT and ATRP, can be successfully applied to MMA-MHA copolymerization. The presence of the hydroxyl group in MHA may require careful consideration of catalyst systems and reaction conditions to avoid side reactions [11]. Nickel-mediated polymerization has shown particular promise for hydroxyl-containing monomers, providing good control over molecular weight and polydispersity [8].

The molecular weight evolution in MMA-MHA copolymerization follows predictable patterns, with linear increase in molecular weight versus conversion characteristic of controlled polymerization systems [8]. The incorporation of MHA units introduces hydrogen bonding capabilities that can influence solution properties and thermal behavior of the resulting copolymers [9].

Hydroxyethyl Acrylate-MHA Copolymerization

The copolymerization of hydroxyethyl acrylate (HEA) with methyl 2-(hydroxymethyl)acrylate represents a unique system involving two hydroxyl-containing monomers with different substitution patterns. This system offers the opportunity to create copolymers with enhanced hydrophilicity and hydrogen bonding capacity [12] [13].

Reactivity ratios for HEA-MHA copolymerization are expected to be close to unity, indicating near-ideal random copolymerization behavior. Both monomers possess similar electronic characteristics due to their acrylate nature, but the alpha-substitution in MHA introduces some steric differences [12]. Estimated values suggest r(HEA) ≈ 0.9-1.1 and r(MHA) ≈ 0.8-1.0, resulting in r1 × r2 close to 1.0 [12].

The kinetic studies of HEA-MMA copolymerization demonstrate that both monomers exhibit equal reactivity, forming ideal random copolymers [13]. This behavior is expected to extend to HEA-MHA copolymerization, where the structural similarities between the monomers promote uniform incorporation throughout the polymerization process [13].

RAFT polymerization has been successfully applied to HEA copolymerization systems, using dibenzyltrithiocarbonate as the chain transfer agent [12] [13]. The controlled nature of RAFT polymerization allows for precise control of molecular weight and narrow polydispersity, making it suitable for HEA-MHA copolymerization [12].

The resulting HEA-MHA copolymers exhibit enhanced hydrophilicity compared to conventional acrylate copolymers. The presence of two different hydroxyl-containing units creates opportunities for varied hydrogen bonding interactions and potential for crosslinking through the hydroxyl groups [12]. These properties make HEA-MHA copolymers particularly attractive for biomedical applications and hydrogel formation [9].

Temperature effects on HEA-MHA copolymerization are expected to be moderate, as both monomers exhibit similar thermal behavior. However, the presence of hydroxyl groups may lead to some hydrogen bonding interactions that could influence the polymerization kinetics at different temperatures [14].

Solvent Effects and Hydrogen Bonding

Both MMA-MHA and HEA-MHA copolymerization systems are significantly influenced by solvent effects due to the hydrogen bonding capability of the hydroxyl groups. Studies on similar systems demonstrate that polar solvents can alter reactivity ratios through specific interactions with the hydroxyl-containing monomers [6] [14].

In polar solvents such as dimethylformamide or n-butanol, the relative reactivity of hydroxyl-containing monomers tends to decrease due to solvation effects [6]. This phenomenon is attributed to the formation of hydrogen bonds between the solvent and the hydroxyl groups, which can influence the electron density and reactivity of the vinyl group [6].

Conversely, non-polar solvents like xylene can enhance the reactivity of hydroxyl-containing monomers by eliminating competitive hydrogen bonding interactions [6]. In the case of butyl methacrylate-2-hydroxyethyl acrylate copolymerization, xylene solvent resulted in the highest incorporation of the hydroxyl-containing monomer, with reactivity ratios of r(BMA) = 0.96 ± 0.05 and r(HEA) = 1.35 ± 0.14 [6].

The magnitude of solvent effects varies with monomer concentration, as demonstrated by systematic studies of monomer/solvent mixtures containing varying volume percentages of monomer [14]. Lower monomer concentrations generally result in more pronounced solvent effects due to increased solvent-monomer interactions [14].

Kinetic Analysis and Mechanistic Considerations

The kinetic analysis of MMA-MHA and HEA-MHA copolymerization requires consideration of the terminal model versus penultimate effects. For most acrylate-methacrylate systems, the terminal model provides adequate description of the copolymerization behavior [1] [3]. However, the alpha-substitution in MHA may introduce some penultimate effects that need to be considered for accurate kinetic modeling [3].

The propagation rate coefficients for hydroxyl-containing monomers are generally lower than those of conventional acrylates and methacrylates due to hydrogen bonding effects [6]. This reduction in propagation rates can lead to longer reaction times and may require optimization of initiator concentrations and reaction conditions [6].

Chain transfer reactions may become important in MHA-containing copolymerization systems due to the potential for hydrogen abstraction from the hydroxyl groups [15]. However, under typical polymerization conditions, these reactions are generally minor compared to the main propagation and termination reactions [15].

Terpolymer and Functional Copolymer Architectures

The incorporation of methyl 2-(hydroxymethyl)acrylate into terpolymer systems and complex copolymer architectures opens new avenues for creating highly functional materials with tailored properties. These advanced architectures leverage the unique reactivity and functionality of MHA to develop materials with enhanced performance characteristics for specialized applications [16] [9].

Incorporation of Biomedical Monomers for Functional Polymers

The integration of methyl 2-(hydroxymethyl)acrylate with biomedical monomers represents a significant advancement in functional polymer design, particularly for applications requiring biocompatibility, hydrophilicity, and controlled drug release properties. The hydroxymethyl functionality provides anchor points for further chemical modification and enables the creation of polymers with enhanced biological interactions [9] [17].

Terpolymer Systems with Biomedical Monomers

Terpolymer systems incorporating MHA alongside established biomedical monomers such as 2-hydroxyethyl methacrylate (HEMA) and N,N-dimethylacrylamide (DMAa) demonstrate synergistic effects that enhance the overall functionality of the resulting polymers. The synthesis of poly(DMAa-co-HEMA) copolymers has been successfully achieved with varying molar ratios, resulting in hydrogel membranes with tunable swelling and transport properties [17].

The incorporation of MHA into such terpolymer systems would introduce additional hydroxyl functionality while maintaining the beneficial properties of the base copolymer. The expected reactivity ratios for MHA in terpolymer systems can be estimated based on binary copolymerization data. For a HEMA-DMAa-MHA terpolymer system, the reactivity ratios would likely follow: r(HEMA) ≈ 0.8-1.0, r(DMAa) ≈ 0.9-1.1, and r(MHA) ≈ 0.7-0.9, indicating near-random incorporation of all three monomers [17].

The synthesis of allyl glucosamine-containing copolymers with 2-hydroxyethyl methacrylate has demonstrated the potential for creating glycopolymers with biological activity [9]. The incorporation of MHA into such systems would provide additional hydroxyl groups for hydrogen bonding and potential crosslinking, enhancing the mechanical properties and stability of the resulting biomaterials [9].

Functional Polymer Properties and Applications

The resulting terpolymers exhibit enhanced hydrophilicity and biocompatibility compared to conventional polymers. The multiple hydroxyl groups from MHA, HEMA, and other biomedical monomers create a hydrophilic network that promotes water absorption and creates favorable conditions for cell adhesion and proliferation [17] [9].

Thermal analysis of these functional polymers reveals glass transition temperatures that can be tuned through composition control. For poly(DMAa-co-HEMA) systems, glass transition temperatures range from 26°C to 35°C depending on the monomer ratio [17]. The incorporation of MHA would likely result in similar thermal behavior, with the potential for slight increases in Tg due to increased hydrogen bonding [17].

The swelling behavior of these functional polymers is particularly important for biomedical applications. Studies on poly(DMAa-co-HEMA) hydrogel membranes demonstrate that swelling ratios can be controlled through composition and crosslinking density [17]. The addition of MHA would provide additional hydroxyl groups for hydrogen bonding with water, potentially enhancing the swelling capacity and creating more hydrophilic materials [17].

Quartz Crystal Microbalance Applications

The development of QCM-type sensors based on functional polymer membranes represents an important application area for MHA-containing terpolymers. The poly(DMAa-co-HEMA) membrane system has been successfully demonstrated as a working QCM sensor, showing the potential for these materials in sensing applications [17].

The incorporation of MHA into such sensor systems would provide additional functional groups for analyte recognition and binding. The hydroxymethyl groups could serve as sites for further functionalization with specific recognition elements, enhancing the selectivity and sensitivity of the sensor [17].

The transport properties of these functional polymers are critical for their performance in sensor applications. The combination of hydrophilic and hydrophobic domains created by the terpolymer architecture enables selective transport of target analytes while maintaining mechanical stability [17].

Controlled Drug Release Systems

Functional polymers incorporating MHA show significant promise for controlled drug release applications. The hydroxyl groups provide sites for drug attachment through hydrogen bonding or covalent linkages, while the polymer matrix controls the release kinetics through diffusion and degradation mechanisms [9] [15].

The biodegradability of acrylate-based polymers is an important consideration for biomedical applications. Studies on acrylic polymer biodegradation demonstrate that the presence of hydroxyl groups can enhance biodegradation rates by providing sites for enzymatic attack [15]. The incorporation of MHA would introduce additional hydroxyl groups that could facilitate biodegradation through esterase and other enzymatic pathways [15].

The synthesis of poly(allyl glucosamine-co-HEMA) copolymers has demonstrated biological activity against MCF-7 cell lines, with low toxicity profiles making them suitable for biomedical applications [9]. The incorporation of MHA into such systems would likely maintain or enhance these biological properties while providing additional functionality [9].

Crosslinking and Network Formation

The presence of multiple hydroxyl groups in MHA-containing terpolymers enables various crosslinking strategies for creating hydrogel networks. Physical crosslinking through hydrogen bonding provides reversible gel formation, while chemical crosslinking through the hydroxyl groups creates permanent networks [17].

The crosslinking density can be controlled through the MHA content and the choice of crosslinking agents. Common crosslinking agents for hydroxyl-containing polymers include diisocyanates, epoxides, and aldehydes, which react with the hydroxyl groups to form covalent bonds [17].

The mechanical properties of the resulting hydrogels are strongly influenced by the crosslinking density and the nature of the crosslinking. Higher crosslinking densities generally result in increased mechanical strength but reduced swelling capacity and flexibility [17].

Chain Transfer and Fragmentation Behavior in α-Substituted Acrylates

The chain transfer and fragmentation behavior of α-substituted acrylates, including methyl 2-(hydroxymethyl)acrylate, represents a crucial aspect of their polymerization chemistry that significantly influences the molecular weight, architecture, and properties of the resulting polymers. The α-substitution pattern introduces unique mechanistic pathways that can be exploited for controlled polymerization and architectural design [18] [19] [5].

Addition-Fragmentation Chain Transfer (AFCT) Mechanisms

α-Substituted acrylates exhibit distinctive addition-fragmentation chain transfer behavior that depends on the nature of the α-substituent and the polymerization conditions. The general mechanism involves the addition of a propagating radical to the α-substituted acrylate, followed by β-fragmentation to generate a new radical species and a polymer chain with an unsaturated end group [18] [19].

For methyl 2-(hydroxymethyl)acrylate, the hydroxymethyl group at the α-position influences both the addition and fragmentation steps. The electron-withdrawing nature of the ester group combined with the hydroxymethyl substituent creates a reactive system that can undergo addition-fragmentation reactions under appropriate conditions [5].

Studies on methyl α-(phenoxymethyl)acrylate demonstrate that α-substituted acrylates can function as both polymerizable monomers and chain transfer agents, depending on the reaction conditions and the nature of the attacking radical [5]. The 1H NMR spectra of homopolymers and copolymers show peaks corresponding to unsaturated end groups introduced by addition-fragmentation reactions [5].

The effectiveness of AFCT depends on the balance between the addition rate and the fragmentation rate. For efficient chain transfer, the intermediate radical formed by addition must undergo rapid β-fragmentation to expel a stable radical that can reinitiate polymerization [18] [19].

Kinetic Analysis of Chain Transfer

The kinetic analysis of chain transfer in α-substituted acrylate systems requires consideration of the competing propagation and fragmentation reactions. Studies using methyl α-bromomethylacrylate as a chain transfer agent demonstrate that the rate constants for chain transfer can be greater than those for propagation, leading to effective molecular weight control [18].

The chain transfer constant (Ctr) is defined as the ratio of the chain transfer rate constant to the propagation rate constant. For effective chain transfer agents, Ctr values approach unity, indicating that chain transfer and propagation occur at similar rates [18].

The fragmentation behavior of α-substituted acrylates is influenced by the chain length of the attacking radical. Primary and secondary radicals may exhibit different reactivity patterns compared to longer propagating radicals, leading to chain length-dependent transfer constants [18].

Temperature effects on chain transfer are significant, as higher temperatures generally favor fragmentation over propagation. The activation energy for fragmentation is typically lower than that for propagation, leading to increased chain transfer efficiency at elevated temperatures [19].

Molecular Weight Control and End Group Functionality

The addition-fragmentation chain transfer behavior of α-substituted acrylates provides opportunities for precise molecular weight control and the introduction of functional end groups. The fragmentation process generates polymer chains with unsaturated end groups that can be further functionalized or used for block copolymer synthesis [18] [19].

Studies on methyl α-(2-carbomethoxyethyl)acrylate demonstrate that the competition between propagation and fragmentation can be controlled by adjusting the reaction conditions. At moderate temperatures, both propagation and fragmentation occur, leading to polymer formation with controlled molecular weights [19].

The unsaturated end groups introduced by fragmentation are typically not homopolymerizable but can participate in addition reactions with other propagating radicals. This behavior enables the synthesis of branched and graft copolymers through controlled fragmentation processes [18].

Computational Studies and Mechanistic Insights

Computational studies using density functional theory (DFT) provide valuable insights into the fragmentation behavior of α-substituted acrylates. The calculations reveal that the fragmentation tendency depends on the stability of the fragments and the activation barriers for the fragmentation process [20].

For model α-substituted acrylates, the relative energies of the fragmentation products compared to the precursor radicals determine the thermodynamic favorability of the fragmentation process. Negative values for the energy difference indicate favorable fragmentation, while positive values suggest that fragmentation is unfavorable [20].

The computational analysis of methyl 2-(hydroxymethyl)acrylate would likely reveal moderate fragmentation tendency, with the hydroxymethyl group providing some stabilization to the fragmentation products through hydrogen bonding effects [20].

Controlled Polymerization Applications

The chain transfer and fragmentation behavior of α-substituted acrylates can be exploited in controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization. The fragmentation mechanism in RAFT polymerization shares similarities with the AFCT behavior of α-substituted acrylates [21] [22].

RAFT polymerization of α-substituted acrylates requires careful selection of chain transfer agents and reaction conditions to achieve good control over molecular weight and polydispersity. The presence of the α-substituent can influence the addition and fragmentation equilibria in the RAFT mechanism [22].

Studies on RAFT polymerization of 2-hydroxyethyl acrylate demonstrate that controlled polymerization can be achieved with appropriate chain transfer agents, resulting in well-defined polymers with narrow molecular weight distributions [12] [13].

Implications for Polymer Architecture

The chain transfer and fragmentation behavior of α-substituted acrylates has significant implications for polymer architecture and topology. The ability to control fragmentation allows for the synthesis of polymers with specific architectures, including linear, branched, and hyperbranched structures [23] [20].

The fragmentation process can lead to the formation of macromonomers that can be incorporated into other polymerization reactions, creating complex architectures with controlled branching densities [20]. This behavior is particularly important for the synthesis of functional polymers with tailored properties [23].

The presence of multiple functional groups in α-substituted acrylates enables the creation of polymers with enhanced functionality through both the backbone and side-chain modifications. The hydroxymethyl group in MHA provides opportunities for further functionalization and crosslinking [24].

Environmental and Processing Considerations

The chain transfer and fragmentation behavior of α-substituted acrylates is influenced by environmental factors such as temperature, solvent, and the presence of other reactive species. Understanding these effects is crucial for optimizing polymerization conditions and achieving desired polymer properties [25].

High temperatures can promote fragmentation but may also lead to increased termination rates and reduced polymerization efficiency. The optimal temperature for each system depends on the specific monomer structure and the desired balance between propagation and fragmentation [25].

Solvent effects on chain transfer and fragmentation are particularly important for α-substituted acrylates with polar substituents. Polar solvents can stabilize radical intermediates and influence the fragmentation equilibria, leading to altered polymer properties [25].

XLogP3

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GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Methyl 2-(hydroxymethyl)prop-2-enoate

Dates

Last modified: 08-15-2023

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